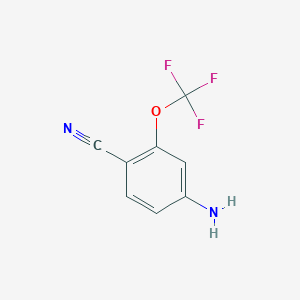

4-Amino-2-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

4-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination in an overall yield of 49.2% .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 .Chemical Reactions Analysis

4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.14 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Bicalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile serves as an intermediate in synthesizing bicalutamide, a medication used in cancer treatment. The synthesis involves bromination, Grignard reaction, cyanidation, and amination, yielding a 49.2% overall yield. This process is noted for its environmentally friendly approach (Zhang Tong-bin, 2012).

- Polymer Solar Cells Enhancement: In polymer solar cells, the addition of a perfluorinated compound like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) leads to increased power conversion efficiency. This efficiency improvement is attributed to the ordering of P3HT chains and enhanced hole mobility, as demonstrated by UV-visible absorption spectra, X-ray measurements, and carrier mobility studies (Jeong et al., 2011).

- High Voltage Lithium Ion Battery Additive: 4-(Trifluoromethyl)-benzonitrile (4-TB) is a novel electrolyte additive for high voltage lithium-ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It significantly improves cyclic stability and capacity retention, forming a protective film on the cathode that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).

Molecular and Photophysical Studies

- Intracellular Charge Transfer: The compound has been studied for its dual fluorescence in 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), which is attributed to intramolecular charge transfer (ICT). Advanced analytical methods like coupled-cluster singles-and-doubles method CC2 and accurate basis sets have been applied to understand this phenomenon (Köhn & Hättig, 2004).

Pharmaceutical Synthesis

- Synthesis of MDV3100: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, synthesized from 4-amino-2-(trifluoromethyl)benzonitrile, is an intermediate in producing MDV3100, an androgen receptor antagonist. This synthesis involves multiple steps including oxidation, amidation, reduction, and Hofmann alkylation (Li Zhi-yu, 2012).

Scale-Up Production for Multifunctional Compounds

- Production of Diamino Compounds: An efficient process has been developed for producing 4,5-diamino-2-(trifluoromethyl)benzonitrile starting from 4-amino-2-(trifluoromethyl)benzonitrile. This process is notable for its high yield and purity, making it suitable for large-scale production of multifunctional compounds (Li et al., 2009).

Mécanisme D'action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Analyse Biochimique

Biochemical Properties

4-Amino-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The compound interacts with various enzymes and proteins, including those involved in the synthesis of benzimidazoles. These interactions are crucial for the compound’s role in inhibiting cell growth and proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth of endothelial cells, which is essential for its potential use in cancer treatment . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes involved in cell growth and proliferation . The compound’s ability to inhibit these enzymes leads to changes in gene expression and cellular function, ultimately resulting in the inhibition of cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal storage conditions but may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of benzimidazoles . The compound interacts with enzymes and cofactors essential for these pathways, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in inhibiting cell growth and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, leading to the inhibition of cell growth and proliferation.

Propriétés

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDQDRGSKCUULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609783-06-4 | |

| Record name | 4-amino-2-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)